
Methyl 4-(methoxymethyl)norbornane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(methoxymethyl)norbornane-1-carboxylate is an organic compound with a unique bicyclic structure It is a derivative of norbornane, a bicyclic hydrocarbon, and features a methoxymethyl group attached to the fourth carbon and a carboxylate ester group at the first carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(methoxymethyl)norbornane-1-carboxylate typically involves the Diels-Alder reaction, a [4+2] cycloaddition between a diene and a dienophile. One common route involves the reaction of cyclopentadiene with methyl acrylate, followed by methoxymethylation of the resulting norbornane derivative. The reaction conditions often include the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the cycloaddition.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(methoxymethyl)norbornane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a hydroxymethyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Methyl 4-(hydroxymethyl)norbornane-1-carboxylate.
Reduction: Methyl 4-(methoxymethyl)norbornane-1-methanol.
Substitution: Various substituted norbornane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 4-(methoxymethyl)norbornane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: Its derivatives are studied for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug precursor or intermediate in pharmaceutical synthesis.
Industry: It is used in the production of polymers and materials with unique mechanical and thermal properties.
Mecanismo De Acción
The mechanism of action of methyl 4-(methoxymethyl)norbornane-1-carboxylate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form more complex molecules. Its molecular targets and pathways involve typical organic reaction mechanisms, such as nucleophilic substitution, electrophilic addition, and radical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-(hydroxymethyl)norbornane-1-carboxylate
- Methyl 4-(chloromethyl)norbornane-1-carboxylate
- Methyl 4-(bromomethyl)norbornane-1-carboxylate
Uniqueness
Methyl 4-(methoxymethyl)norbornane-1-carboxylate is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties. This group can undergo various chemical transformations, making the compound versatile in organic synthesis. Additionally, the bicyclic structure of norbornane provides rigidity and stability, which are advantageous in the design of materials and polymers.
Propiedades
Fórmula molecular |
C11H18O3 |
|---|---|
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
methyl 4-(methoxymethyl)bicyclo[2.2.1]heptane-1-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-13-8-10-3-5-11(7-10,6-4-10)9(12)14-2/h3-8H2,1-2H3 |
Clave InChI |
VMWJCEATEZGNAJ-UHFFFAOYSA-N |
SMILES canónico |
COCC12CCC(C1)(CC2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


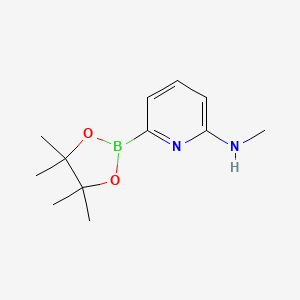
![4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benz[f]indazole](/img/structure/B13920658.png)
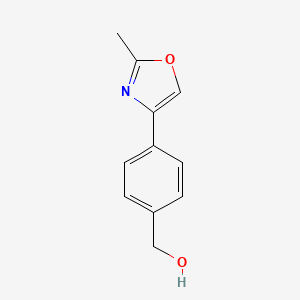

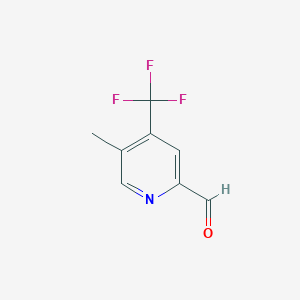
![4-Amino-6-bromo-5-cyano-1-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B13920681.png)
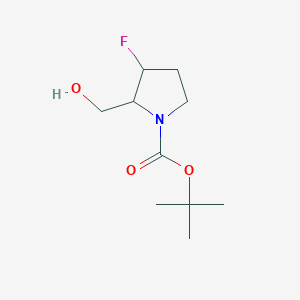


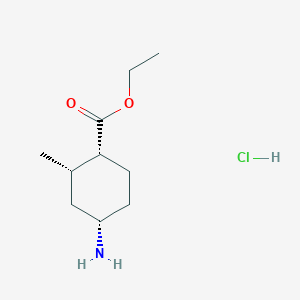
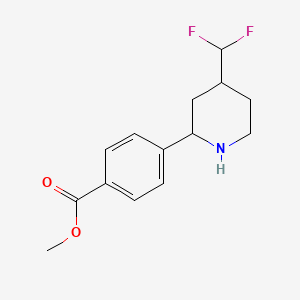
![(E)-but-2-enedioic acid;7-(4-fluoro-2-methoxyphenyl)-6-methyl-N-(1-piperidin-4-ylpyrazol-4-yl)thieno[3,2-d]pyrimidin-2-amine](/img/structure/B13920719.png)

![8-Hydroxy-9-(1-piperidylmethyl)benzofuro[3,2-c]chromen-6-one](/img/structure/B13920744.png)
